N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 863512-13-4
VCID: VC5003379
InChI: InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Molecular Formula: C21H24N2O3S2
Molecular Weight: 416.55

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

CAS No.: 863512-13-4

Cat. No.: VC5003379

Molecular Formula: C21H24N2O3S2

Molecular Weight: 416.55

* For research use only. Not for human or veterinary use.

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide - 863512-13-4

Specification

CAS No. 863512-13-4
Molecular Formula C21H24N2O3S2
Molecular Weight 416.55
IUPAC Name N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
Standard InChI Key LCDCAPUWFAFTLE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C

Introduction

Synthesis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the thiazole ring and the sulfonamide group. For instance, thiazoles can be synthesized using the Hantzsch reaction, while sulfonamides are typically prepared by reacting a sulfonyl chloride with an amine.

Biological Activity

Thiazoles and sulfonamides are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. For example, thiazole derivatives have shown significant anticonvulsant action, with para-halogen-substituted phenyl groups enhancing activity . Sulfonamides are traditionally used as antibiotics but have also been explored for their anticancer potential .

Research Findings

While specific research findings for N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide are not available, related compounds have demonstrated promising biological activities:

Compound TypeBiological ActivityReference
Thiazole DerivativesAnticonvulsant
SulfonamidesAntimicrobial, Anticancer
Thiazole-based CompoundsAntimicrobial, Antiproliferative

Future Directions

  • Synthesis and Characterization: Developing a synthesis protocol and characterizing the compound's physical and chemical properties.

  • Biological Screening: Evaluating its antimicrobial, anticancer, and other potential biological activities.

  • Molecular Modeling: Conducting molecular docking studies to predict interactions with biological targets.

These steps would provide a comprehensive understanding of the compound's potential applications in pharmaceuticals or other fields.

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